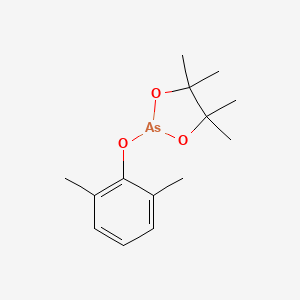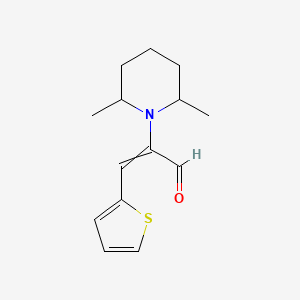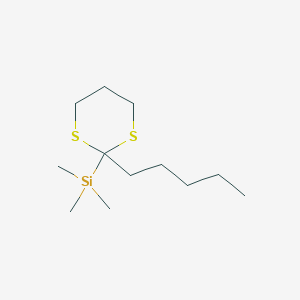![molecular formula C58H42 B12590237 2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene CAS No. 581098-06-8](/img/structure/B12590237.png)
2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene is an organic compound belonging to the anthracene-based derivatives. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of anthracene derivatives with phenylethynyl groups, followed by purification steps such as recrystallization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of advanced purification techniques and optimized reaction conditions can facilitate the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which exhibit distinct photophysical properties .
Aplicaciones Científicas De Investigación
2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene has several scientific research applications:
Chemistry: Used in the study of photophysical properties and electrochemical properties.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of optoelectronic devices and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene involves its interaction with molecular targets through its photophysical properties. The compound exhibits high thermal stability and blue emission with a high quantum yield, making it effective in various applications . The pathways involved include the absorption and emission of light, which are influenced by the compound’s structural characteristics .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene stands out due to its higher thermal stability and unique photophysical properties compared to other anthracene derivatives. Its ability to exhibit high quantum yield and blue emission makes it particularly valuable in optoelectronic applications .
Propiedades
Número CAS |
581098-06-8 |
|---|---|
Fórmula molecular |
C58H42 |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
2,3-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]anthracene |
InChI |
InChI=1S/C58H42/c1-5-21-45(22-6-1)57(46-23-7-2-8-24-46)41-51-31-15-13-19-43(51)33-35-53-39-55-37-49-29-17-18-30-50(49)38-56(55)40-54(53)36-34-44-20-14-16-32-52(44)42-58(47-25-9-3-10-26-47)48-27-11-4-12-28-48/h1-42H |
Clave InChI |
PJLLQQCVBQHNEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=CC6=CC=CC=C6C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)




![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)



